molecular formula C13H15NO3 B12670912 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde CAS No. 61563-02-8

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde

Cat. No.: B12670912
CAS No.: 61563-02-8
M. Wt: 233.26 g/mol
InChI Key: BDUNUNCKIPQCGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is a complex organic compound with a unique structure that includes an isoquinoline core and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the isoquinoline core followed by the introduction of the oxirane group through an epoxidation reaction. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehyde or ketone derivatives, while reduction can lead to alcohols or amines.

Scientific Research Applications

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline core can interact with different receptors and enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone: This compound shares a similar structure but has a naphthalenone core instead of an isoquinoline core.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with an oxirane group, but with a different core structure.

Uniqueness

3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is unique due to its specific combination of an isoquinoline core and an oxirane group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61563-02-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C13H15NO3/c15-9-14-5-4-12-10(6-14)2-1-3-13(12)17-8-11-7-16-11/h1-3,9,11H,4-8H2

InChI Key

BDUNUNCKIPQCGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)OCC3CO3)C=O

Origin of Product

United States

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